

5-Bromopyridine-2,3-diol CAS number and molecular structure

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Compound of Interest

Compound Name: 5-Bromopyridine-2,3-diol

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5-Bromopyridine-2,3-diol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **5-Bromopyridine-2,3-diol**, a valuable heterocyclic compound for research and development. This document outlines its chemical identity, molecular structure, physicochemical properties, and key experimental protocols related to its synthesis and characterization.

Core Data Summary

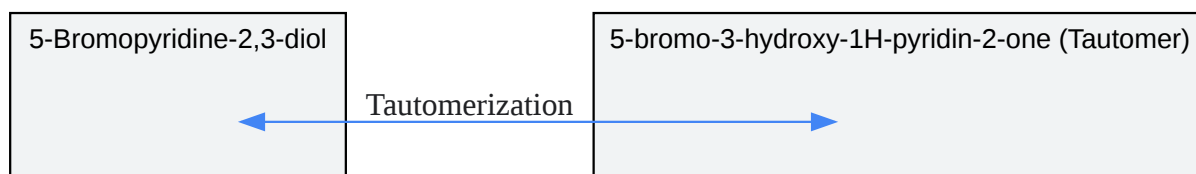
The fundamental properties of **5-Bromopyridine-2,3-diol** are summarized below.

Property	Value	Reference
CAS Number	34206-49-0	[1][2][3]
Molecular Formula	C ₅ H ₄ BrNO ₂	[1][2][3]
Molecular Weight	189.99 g/mol	[1][2][3]
IUPAC Name	5-bromo-3-hydroxy-1H-pyridin-2-one	[3]
Synonyms	5-Bromo-2,3-dihydroxypyridine, 5-Bromo-2,3-pyridinediol	[3]
Appearance	Very pale yellow to yellow powder	[2]
Melting Point	249 °C	[2]
InChI Key	KXBXUHWCODHRHK-UHFFFAOYSA-N	[1][3]
SMILES	C1=C(C(=O)NC=C1Br)O	[3]

Molecular Structure and Tautomerism

5-Bromopyridine-2,3-diol exists in tautomeric forms. The diol form (**5-bromopyridine-2,3-diol**) is in equilibrium with its keto-enol tautomer, 5-bromo-3-hydroxy-2(1H)-pyridone. The IUPAC name provided by PubChem, 5-bromo-3-hydroxy-1H-pyridin-2-one, reflects this keto-enol form, which is often the more stable tautomer for 2- and 3-hydroxypyridines.[3]

The structural representation is as follows:



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Caption: Tautomeric equilibrium of **5-Bromopyridine-2,3-diol**.

Experimental Protocols

Synthesis of 5-Bromopyridine-2,3-diol

A common synthetic strategy for **5-Bromopyridine-2,3-diol** involves the conversion of the amino groups of a precursor, 2,3-Diamino-5-bromopyridine, into hydroxyl groups.[1] Below is a detailed protocol for the synthesis of this key precursor.

Synthesis of 2,3-Diamino-5-bromopyridine

This procedure is adapted from a documented reduction of 2-amino-3-nitro-5-bromopyridine.[4]
[5]

Materials:

- 2-amino-3-nitro-5-bromopyridine
- Isopropanol
- Water
- Ammonium chloride (NH₄Cl)
- Iron powder (Fe)
- Ethyl acetate (EtOAc)
- Saturated brine solution
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 2-amino-3-nitro-5-bromopyridine (3 g) in a solvent mixture of isopropanol (56 mL) and water (28 mL).[5]

- To this solution, add ammonium chloride (1.47 g) and iron powder (2.31 g).[5]
- Heat the reaction mixture to 90°C and maintain this temperature for 45 minutes.[5]
- Monitor the reaction progress using an appropriate analytical technique (e.g., TLC).
- Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.[5]
- Filter the mixture to remove insoluble iron residues.
- Separate the organic and aqueous layers.
- Wash the organic layer with a saturated brine solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2,3-diamino-5-bromopyridine.[5]

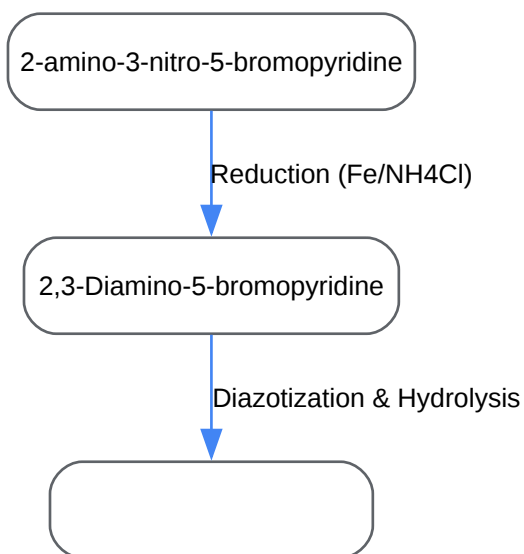
Conversion to **5-Bromopyridine-2,3-diol**:

The subsequent conversion of the diamino precursor to the diol can be achieved through diazotization of the amino groups followed by hydrolysis. A general procedure for such a transformation is outlined below.

Conceptual Steps:

- **Diazotization:** The 2,3-diamino-5-bromopyridine is treated with a source of nitrous acid (e.g., sodium nitrite in an acidic medium) at low temperatures to form the corresponding bis-diazonium salt.
- **Hydrolysis:** The bis-diazonium salt is then carefully heated in an aqueous solution. The diazonium groups are excellent leaving groups (as N₂) and are displaced by hydroxyl groups from the water, yielding **5-Bromopyridine-2,3-diol**.

A visual representation of this synthetic workflow is provided below.



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Caption: Synthetic workflow for **5-Bromopyridine-2,3-diol**.

Spectroscopic Characterization

Infrared (IR) Spectroscopy

The infrared spectrum of **5-Bromopyridine-2,3-diol** provides valuable information about its functional groups.

Experimental Setup:

- Instrument: Perkin Elmer spectrophotometer model-52 or equivalent.
- Sample Preparation: The sample is prepared as a KBr pellet.
- Spectral Range: 400-4000 cm^{-1} .

Characteristic IR Absorptions:

- O-H Stretching: A broad band is expected in the region of 3200-3400 cm^{-1} due to hydrogen-bonded hydroxyl groups.

- **N-H Stretching:** Due to the tautomeric keto-enol form, an N-H stretching vibration may be observed around 3270 cm^{-1} .
- **C-H Stretching:** Aromatic C-H stretching vibrations are typically observed in the $3000\text{-}3100\text{ cm}^{-1}$ region. For **5-Bromopyridine-2,3-diol**, bands have been reported at 3105 cm^{-1} and 3115 cm^{-1} .
- **N-H Bending:** An N-H in-plane bending mode has been assigned to a band at 1680 cm^{-1} .
- **C=O Stretching:** The keto tautomer will exhibit a strong C=O stretching absorption. For comparison, ketones typically show a C=O stretch around 1715 cm^{-1} .
- **C-O Stretching:** C-O stretching vibrations are expected in the fingerprint region, typically between $1000\text{-}1300\text{ cm}^{-1}$.

Safety and Handling

5-Bromopyridine-2,3-diol is intended for research use only.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal. Standard laboratory safety practices, including the use of personal protective equipment, should be followed. The compound is associated with a "Warning" signal word.[2]

Applications in Research

As a substituted pyridine, **5-Bromopyridine-2,3-diol** is a versatile building block in medicinal chemistry and materials science. The bromine atom can be readily displaced or used in cross-coupling reactions, such as the Suzuki coupling, to introduce further molecular complexity.[6] The diol functionality offers sites for further derivatization and can influence the compound's solubility and biological activity. Pyridine-based structures are integral to many pharmaceuticals and agrochemicals.

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